molecular formula C16H14Cl2O3 B2828525 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428492-85-7

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2828525
CAS No.: 428492-85-7
M. Wt: 325.19
InChI Key: XTZZRBSPLHOYMS-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14Cl2O3 and a molecular weight of 325.19 g/mol . This compound is characterized by the presence of chloro, benzyl, and ethoxy groups attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is used in several scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It has the signal word “Warning” and the hazard statements H302 - H413 . Precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications. This could include studying its reactivity, investigating potential uses in synthesis, and exploring its behavior under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxy-5-ethoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid.

    Reduction: 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are required.

Properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZRBSPLHOYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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